molecular formula C13H15Cl2FN2O B14878784 (2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride

(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B14878784
M. Wt: 305.17 g/mol
InChI Key: FUCHSSYPWFPLPA-UHFFFAOYSA-N
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Description

(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridines, which can be synthesized through various reactions such as the Umemoto reaction and the Balz-Schiemann reaction . The methoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various aldehydes, ketones, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its binding affinity and reactivity with various enzymes and receptors. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and methoxy groups enhances its reactivity and binding affinity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15Cl2FN2O

Molecular Weight

305.17 g/mol

IUPAC Name

[2-(5-fluoro-2-methoxyphenyl)pyridin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C13H13FN2O.2ClH/c1-17-12-5-4-10(14)7-11(12)13-9(8-15)3-2-6-16-13;;/h2-7H,8,15H2,1H3;2*1H

InChI Key

FUCHSSYPWFPLPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=CC=N2)CN.Cl.Cl

Origin of Product

United States

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